molecular formula C5H7ClFNO B6301946 2-Chloro-2-fluoro-1-methyl-1-cyclopropanecarboxamide CAS No. 2301850-30-4

2-Chloro-2-fluoro-1-methyl-1-cyclopropanecarboxamide

Cat. No. B6301946
CAS RN: 2301850-30-4
M. Wt: 151.56 g/mol
InChI Key: LITWYWILXBCMNG-UHFFFAOYSA-N
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Description

2-Chloro-2-fluoro-1-methyl-1-cyclopropanecarboxamide, or 2CFMC, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. 2CFMC is a colorless liquid with a sweet odor and a boiling point of 91 °C. It is a cyclic amide that is often used as a starting material in the synthesis of various compounds and as a reagent in laboratory experiments. The compound has several advantages, such as its low toxicity and its ability to readily react with other molecules. It is also used in the production of pharmaceuticals and in the development of new materials.

Scientific Research Applications

2CFMC is widely used in scientific research, particularly in the fields of organic synthesis and biochemistry. The compound has been used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the production of polymers and in the development of new materials. In addition, 2CFMC has been used in the study of enzyme kinetics and in the synthesis of peptides and other biomolecules.

Mechanism of Action

2CFMC is an organic compound that can readily react with other molecules. The reaction is initiated by the formation of a cyclic amide, which is then followed by the addition of a reducing agent. The reaction is then heated to a temperature between 80-100 °C, and the product is collected and purified. The reaction mechanism is highly dependent on the starting materials and the reaction conditions, and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
2CFMC has a wide range of biochemical and physiological effects. It has been used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. In addition, 2CFMC has been used in the study of enzyme kinetics and in the synthesis of peptides and other biomolecules. The compound has also been used in the production of polymers and in the development of new materials.

Advantages and Limitations for Lab Experiments

2CFMC has several advantages for use in laboratory experiments. It is a colorless liquid with a sweet odor, and has a low toxicity. Furthermore, it is easily synthesized from a variety of starting materials, and can readily react with other molecules. The compound is also relatively inexpensive and can be stored for long periods of time without significant degradation.
However, there are also some limitations to using 2CFMC in laboratory experiments. The reaction mechanism is highly dependent on the starting materials and the reaction conditions, and can be difficult to control. Furthermore, the compound is sensitive to light and air, and can degrade quickly if exposed to either.

Future Directions

The use of 2CFMC in laboratory experiments is likely to continue to increase in the future. The compound is widely used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. In addition, 2CFMC has been used in the study of enzyme kinetics and in the synthesis of peptides and other biomolecules. Furthermore, the compound can be used in the production of polymers and in the development of new materials.
In the future, research on 2CFMC is likely to focus on further refining the synthesis method and improving the reaction mechanism. Additionally, research may focus on developing new applications for the compound, such as in the production of drugs or in the development of new materials. Finally, research may also focus on further exploring the biochemical and physiological effects of the compound, in order to better understand its potential uses.

Synthesis Methods

2CFMC can be synthesized from a variety of starting materials, including 2-chloro-2-fluoro-1-methyl-1-cyclopropanecarboxylic acid and ammonia. The synthesis begins with the reaction of the acid and ammonia to form the cyclic amide. This reaction is conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, and is followed by the addition of a reducing agent, such as sodium borohydride or sodium cyanoborohydride. The reaction is then heated to a temperature between 80-100 °C, and the product is collected and purified.

properties

IUPAC Name

2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClFNO/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITWYWILXBCMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-fluoro-1-methyl-1-cyclopropanecarboxamide

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